8-叠氮-2'-脱氧腺苷

描述

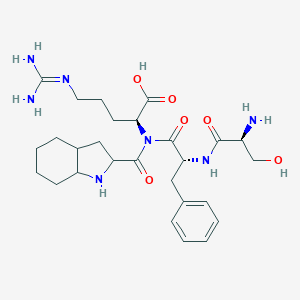

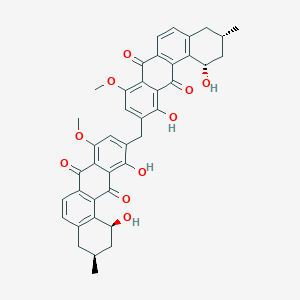

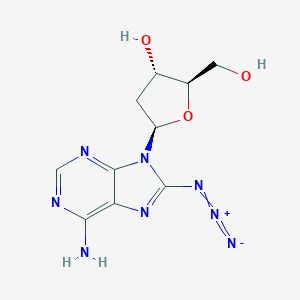

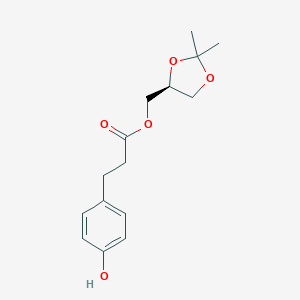

8-Azido-2'-deoxyadenosine is a modified nucleoside analog that has been synthesized and studied for its potential applications in nucleic acid chemistry. It is structurally characterized by the presence of an azido group at the 8th position of the adenine base, which is attached to a 2'-deoxyribose sugar.

Synthesis Analysis

The synthesis of 8-aza-2'-deoxyadenosine derivatives has been described in several studies. For instance, the synthesis of 8-aza-2'-deoxyadenosine and related nucleosides involves stereoselective glycosylation using the nucleobase anion. This process yields various regioisomeric protected 2'-deoxy-β-D-ribofuranosides with different glycosylation positions, which can be further treated to afford the desired aminonucleosides . Another study describes the synthesis of 8-aza-1,3-dideaza-2'-deoxyadenosine and benzotriazole ribonucleosides via nucleobase-anion glycosylation, which is also stereoselective and results in exclusive β-D-anomer formation .

Molecular Structure Analysis

The molecular structure of 8-azido-2'-deoxyadenosine and its derivatives is determined using various spectroscopic techniques, including UV, 13C-NMR, 1H-NMR, and 1D-NOE difference spectroscopy. These methods help in confirming the anomeric configuration and the position of glycosylation in the synthesized nucleosides .

Chemical Reactions Analysis

8-Azido-2'-deoxyadenosine can undergo chemical transformations under certain conditions. For example, it can be converted to 8-amino-2'-deoxyadenosine in aqueous solutions of ammonia and primary and secondary amines, which is a reaction of interest for the preparation of oligonucleotides carrying 8-aminoadenine . Additionally, the azido group in the nucleoside can act as a substrate for adenosine deaminase, although its regioisomers may not be deaminated .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-azido-2'-deoxyadenosine derivatives are influenced by their molecular structure. The unprotonated forms of some derivatives exhibit strong fluorescence, which can be useful for analytical purposes . The introduction of the azido group can also affect the thermal stability of oligonucleotides containing these modified nucleosides, as indicated by increased melting temperatures (Tm values) compared to those with deoxyadenosine .

科学研究应用

合成和衍生物形成

8-叠氮-2'-脱氧腺苷是核苷酸衍生物合成中的重要化合物。它可以转化为 8-氨基-2'-脱氧腺苷,这对于创建含有 8-氨基腺嘌呤的寡核苷酸很重要 (Frieden, Aviñó, & Eritja, 2003)。此外,含叠氮的辅因子模拟物已从 8-叠氮-2'-脱氧腺苷衍生物合成,证明了其在更复杂的生化应用中的效用 (Comstock & Rajski, 2004)。

光亲和标记

该化合物在光亲和标记中起着至关重要的作用,特别是在研究 DNA 聚合酶(如末端脱氧核苷酸转移酶)时。8-叠氮-2'-脱氧腺苷 5'-三磷酸(一种衍生物)用于探测核苷酸结合位点,提供对结合机制和酶-底物相互作用的见解 (Evans & Coleman, 1989)。

寡核苷酸合成

它在寡核苷酸合成中的作用至关重要。含有光反应性核苷酸(如 8-叠氮-2'-脱氧腺苷)的寡核苷酸被用于各种生化研究。这展示了该化合物可用于实验目的的寡核苷酸中的能力 (Fàbrega, Güimil García, Díaz, & Eritja, 1998)。

聚合物研究

8-叠氮-2'-脱氧腺苷还用于聚合物研究,例如合成聚 2'-叠氮-2'-脱氧腺苷酸。这提供了一种探索核酸聚合物及其相互作用的性质的方法 (Ikehara, Fukui, & Kakiuchi, 1976)。

生化探测

该化合物被设想为一种生化工具,用于探测 DNA 和蛋白质甲基化模式,说明了其在表观遗传学研究和药物发现中的潜力 (Mai & Comstock, 2011)。

安全和危害

未来方向

Azide-modified nucleosides like 8-Azido-2’-deoxyadenosine are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives . They are expected to continue playing a significant role in the study of specific interactions of receptor molecules with their ligands by photoaffinity labeling .

属性

IUPAC Name |

(2R,3S,5R)-5-(6-amino-8-azidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O3/c11-8-7-9(14-3-13-8)18(10(15-7)16-17-12)6-1-4(20)5(2-19)21-6/h3-6,19-20H,1-2H2,(H2,11,13,14)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYYTRHMNNPRNR-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Azido-2'-deoxyadenosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)